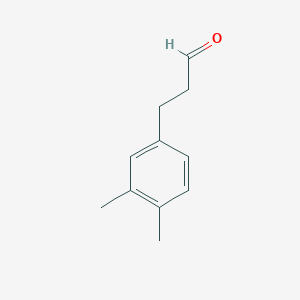

Benzenepropanal, 3,4-dimethyl-

Description

Benzenepropanal (phenylpropanal) is an aromatic aldehyde with a propanal chain (-CH₂CH₂CHO) attached to a benzene ring. The compound "3,4-dimethyl-benzenepropanal" features methyl (-CH₃) groups at the 3rd and 4th positions of the benzene ring.

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

3-(3,4-dimethylphenyl)propanal |

InChI |

InChI=1S/C11H14O/c1-9-5-6-11(4-3-7-12)8-10(9)2/h5-8H,3-4H2,1-2H3 |

InChI Key |

YBUXFZICSZNQTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC=O)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group in 3,4-dimethylbenzenepropanal undergoes oxidation under strong acidic or basic conditions. Common oxidizing agents include:

| Reagent/Conditions | Product | Mechanism | Source |

|---|---|---|---|

| KMnO (hot, acidic) | 3,4-Dimethylbenzoic acid | Cleavage of the benzylic C–H bond | |

| CrO (Jones reagent) | 3,4-Dimethylbenzaldehyde ketone | Radical-mediated oxidation |

For example, oxidation with hot KMnO converts the benzylic carbon into a carboxylic acid group via radical intermediates. The reaction proceeds through homolytic cleavage of the benzylic C–H bond (bond dissociation energy ~90 kcal/mol), forming a benzylic radical that reacts further with Mn=O species .

Hydroacylation with Alkynes/Alkenes

3,4-Dimethylbenzenepropanal participates in rhodium-catalyzed hydroacylation, forming α,β-unsaturated ketones (enones). Key findings include:

The reaction mechanism involves oxidative addition of the aldehyde C–H bond to Rh(I), followed by alkyne/alkene insertion and reductive elimination . Ligands like DPEphos enhance regioselectivity for linear products.

Benzylic Bromination

The benzylic position undergoes radical bromination using N-bromosuccinimide (NBS):

| Conditions | Product | Selectivity | Source |

|---|---|---|---|

| NBS, light, CCl | 3,4-Dimethylbenzyl bromide | High |

The reaction proceeds via a radical chain mechanism, initiated by light or peroxides. The benzylic radical intermediate reacts with Br (generated in situ from NBS) .

Nucleophilic Additions

The aldehyde group reacts with nucleophiles such as Grignard reagents or hydrides:

| Reagent | Product | Notes | Source |

|---|---|---|---|

| RMgX (Grignard) | Secondary alcohol derivatives | Requires anhydrous conditions | |

| NaBH | 3,4-Dimethylbenzyl alcohol | Mild reduction |

Electron-donating methyl groups on the benzene ring slightly deactivate the aldehyde toward nucleophilic attack compared to unsubstituted benzaldehyde.

Condensation Reactions

The compound undergoes aldol and Claisen-Schmidt condensations:

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| Aldol condensation | Base (NaOH), heat | β-Hydroxy ketone derivatives | |

| Claisen-Schmidt | Acidic/neutral, heating | α,β-Unsaturated ketones |

For example, condensation with acetophenone under basic conditions yields chalcone-like derivatives .

Key Mechanistic Insights

-

Radical Stability : The benzylic position forms stable radicals due to resonance with the aromatic ring, enabling selective bromination and oxidation .

-

Catalyst-Ligand Effects : Rhodium complexes with bisphosphine ligands (e.g., DPEphos) suppress competitive alkyne cyclotrimerization during hydroacylation .

-

Steric Effects : 3,4-Dimethyl substituents hinder electrophilic aromatic substitution but enhance benzylic reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,4-dimethyl-benzenepropanal with structurally related benzenepropanal derivatives, highlighting substituent effects and applications:

Key Comparative Insights:

Electron-donating methyl groups increase ring electron density, favoring reactions with electrophiles . 3,4-Dichloro: Chlorine’s electron-withdrawing nature deactivates the ring, directing electrophiles to specific positions. This property is exploited in pesticide synthesis .

Physical Properties :

- Boiling Points : Bulky substituents like tert-butyl (160782-57-0) increase molecular weight and van der Waals forces, leading to higher boiling points compared to methyl-substituted derivatives .

- Solubility : Polar groups (e.g., Cl in 20795-47-5) enhance water solubility, whereas alkyl groups (e.g., 3,5-dimethyl, 61172-28-9) favor organic solvents .

Applications :

Q & A

Q. What are the key spectroscopic characteristics of 3,4-dimethylbenzenepropanal for structural confirmation?

To confirm the structure of 3,4-dimethylbenzenepropanal, researchers should prioritize:

- NMR Spectroscopy : Analyze and NMR spectra to identify the aliphatic propanal chain (e.g., aldehyde proton at ~9.8 ppm, methyl groups on the benzene ring at ~2.2–2.5 ppm) and aromatic protons influenced by substituents.

- IR Spectroscopy : Detect the aldehyde C=O stretch (~1720 cm) and C-H stretches from methyl groups (~2850–2960 cm).

- Mass Spectrometry (MS) : Confirm molecular weight (CHO, calculated MW 148.20) via high-resolution MS, with fragmentation patterns indicating loss of the aldehyde group (-28 amu).

Reference data from structurally analogous compounds like 3,4-dimethylbenzaldehyde (CHO, MW 134.18) can guide interpretation .

Q. What are the common synthetic routes for 3,4-dimethylbenzenepropanal, and what are their efficiency metrics?

Two primary methods are:

- Friedel-Crafts Acylation : React 3,4-dimethylbenzaldehyde with acetyl chloride in the presence of Lewis acids (e.g., AlCl), followed by reduction and oxidation to introduce the propanal chain. Typical yields range from 40–60%, with purity challenges due to byproducts like ketones.

- Oxidative Methods : Use Swern or Jones oxidation on 3,4-dimethylbenzyl alcohol derivatives. This route achieves higher purity (>90%) but requires stringent temperature control (-20°C to 0°C for Swern) .

Comparative efficiency metrics (e.g., atom economy, E-factor) should be calculated to optimize route selection.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for 3,4-dimethylbenzenepropanal synthesis?

Discrepancies in yields often arise from:

- Reagent Purity : Trace moisture in Lewis acids (e.g., AlCl) can reduce acylation efficiency. Use Karl Fischer titration to verify anhydrous conditions.

- Reaction Monitoring : Employ in-situ FTIR or GC-MS to track intermediate formation and optimize reaction termination points.

- Model-Based Validation : Apply kinetic models (e.g., modified lumped reaction models) to correlate experimental data with theoretical predictions, as demonstrated in CO-to-DME synthesis studies .

Q. What advanced analytical techniques are suitable for detecting trace impurities in 3,4-dimethylbenzenepropanal samples?

- HPLC-MS/MS : Use reverse-phase C18 columns with electrospray ionization (ESI) to separate and quantify impurities like residual alcohols or oxidation byproducts (LOD < 0.1 ppm).

- Headspace GC-MS : Detect volatile impurities (e.g., residual solvents) with purge-and-trap concentration.

- X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives (e.g., hydrazones) to confirm regiochemistry .

Q. How do steric effects of 3,4-dimethyl substituents influence the compound’s reactivity in nucleophilic additions?

The 3,4-dimethyl groups create steric hindrance, which:

- Reduces Electrophilicity : The aldehyde group’s accessibility to nucleophiles (e.g., Grignard reagents) is diminished, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Directs Regioselectivity : In Diels-Alder reactions, the substituents favor para-adducts due to steric shielding of the ortho positions. Computational modeling (DFT) can predict transition-state energies to validate experimental outcomes .

Methodological Considerations

- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for analogous compounds (e.g., 3,4-dimethylbenzaldehyde) to ensure accuracy .

- Synthetic Optimization : Use design-of-experiments (DoE) approaches to systematically vary parameters (e.g., temperature, catalyst loading) and identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.